molecular formula C7H9F4N3 B15241614 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine

3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine

Cat. No.: B15241614
M. Wt: 211.16 g/mol
InChI Key: QMUFRCKPYHJSQE-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical structure, which includes a tetrafluoropropyl group. Fluorinated compounds often exhibit distinct chemical and physical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole
  • 2,2,3,3-tetrafluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Uniqueness

3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of the tetrafluoropropyl group. This fluorinated group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C7H9F4N3

Molecular Weight

211.16 g/mol

IUPAC Name

3-methyl-1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-amine

InChI

InChI=1S/C7H9F4N3/c1-4-5(12)2-14(13-4)3-7(10,11)6(8)9/h2,6H,3,12H2,1H3

InChI Key

QMUFRCKPYHJSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(C(F)F)(F)F

Origin of Product

United States

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